2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione
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Description
2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications
- Imatinib is a frontline treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) . It specifically inhibits the activity of tyrosine kinases, disrupting the signaling pathways that drive cancer cell growth .
- Researchers have characterized Imatinib’s structure, particularly in its freebase form. Single-crystal X-ray diffraction studies reveal an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups .
- The molecule exhibits two main conformations: an extended form with the pyridylpyrimidine moiety in trans position toward the methylbenzene ring and a folded form with the pyridylpyrimidine moiety cis situated to the methylbenzene ring .
- Imatinib specifically binds to the inactive Abelson tyrosine kinase domain, characteristic of the BCR-ABL fusion gene in CML. Hydrogen bonds, hydrophobic interactions, and π-stacking contribute to its binding affinity .
- Beyond leukemia, Imatinib has shown promise in treating other hematological disorders, including myeloproliferative neoplasms and hypereosinophilic syndrome .
- Researchers explore Imatinib’s potential in fibrotic diseases , such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis . It inhibits fibroblast activation and collagen deposition .
- Imatinib is investigated in combination with other drugs. For instance, it enhances the efficacy of chemotherapy in certain cancers .
Leukemia Treatment
Structural Studies and Crystallography
Abelson Tyrosine Kinase Inhibition
Hematological Disorders Beyond Leukemia
Targeting Fibrotic Diseases
Combination Therapies
properties
IUPAC Name |
4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-13-10-11-22-21(24-13)25-30(28,29)15-8-6-14(7-9-15)23-12-18-19(26)16-4-2-3-5-17(16)20(18)27/h2-12,26H,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPJVUQLPHFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-(((4-Methylpyrimidin-2-YL)amino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.